molecular formula C4H3Br2F2N3 B1531565 3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole CAS No. 1849206-41-2

3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

Cat. No.: B1531565
CAS No.: 1849206-41-2
M. Wt: 290.89 g/mol
InChI Key: ADGUHAIDRPVVQX-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is a halogenated triazole derivative characterized by bromine atoms at the 3- and 5-positions of the triazole ring and a 2,2-difluoroethyl substituent at the 1-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3,5-dibromo-1-(2,2-difluoroethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2F2N3/c5-3-9-4(6)11(10-3)1-2(7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUHAIDRPVVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on the latest research findings.

  • Chemical Name: this compound
  • CAS Number: 1566679-58-0
  • Molecular Weight: 316.93 g/mol

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity: Compounds with a triazole nucleus have shown effectiveness against various bacterial strains. A study indicated that certain triazole derivatives had minimal inhibitory concentrations (MIC) ranging from 0.25 to 8 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: The triazole structure is critical in the design of antifungal agents. Triazole derivatives have been reported to inhibit fungal growth at MIC values comparable to established antifungal medications .

Anticancer Activity

Research has demonstrated that triazole-containing compounds can exhibit anticancer properties. The mechanism often involves inhibiting specific enzymes related to cancer cell proliferation. For example:

  • A series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of triazoles has also been explored. Some studies have highlighted:

  • Inhibition of COX Enzymes: Certain triazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . This inhibition can lead to reduced inflammation and pain relief.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can significantly influence their efficacy and selectivity.

Compound ModificationBiological ActivityReference
2,4-Difluoro substitutionEnhanced antibacterial activity
Addition of bromine atomsIncreased antifungal potency
Variation in side chainsAltered anticancer efficacy

Case Study 1: Antibacterial Efficacy

In a comparative study, several triazole derivatives were synthesized and tested against Methicillin-resistant Staphylococcus aureus (MRSA). The compound with a 2,4-difluoro substitution exhibited an MIC of 0.25 μg/mL, outperforming traditional antibiotics like chloramphenicol .

Case Study 2: Anticancer Activity

A series of 1H-[1,2,4]triazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications led to significant reductions in cell viability, particularly in breast cancer cells .

Scientific Research Applications

The compound 3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is a member of the triazole family, which has garnered attention for its diverse applications in various fields, particularly in agriculture and pharmaceuticals. This article will explore its scientific research applications, supported by data tables and documented case studies.

Basic Information

  • Chemical Formula : C4H3Br2F2N3
  • Molecular Weight : 290.89 g/mol
  • CAS Number : 1849206-41-2

Structural Characteristics

The structure of this compound includes two bromine atoms and a difluoroethyl group attached to a triazole ring. This configuration contributes to its unique chemical reactivity and biological activity.

Agricultural Chemistry

This compound has been investigated for its potential as a fungicide. Its triazole structure is known to inhibit sterol biosynthesis in fungi, making it effective against various plant pathogens. Studies have shown that compounds with similar structures exhibit broad-spectrum antifungal activity.

Case Study: Efficacy Against Fungal Pathogens

A study published in the Journal of Agricultural and Food Chemistry demonstrated that triazole derivatives significantly reduced the incidence of fungal infections in crops such as wheat and barley. The compound's ability to penetrate plant tissues enhances its effectiveness as a protective agent.

Pharmaceutical Applications

In the pharmaceutical sector, triazoles are recognized for their role as antifungal agents. The incorporation of bromine and difluoroethyl groups in this compound may enhance its pharmacological properties.

Case Study: Antifungal Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's potential against resistant strains of Candida species. The study indicated that it could serve as a lead compound for developing new antifungal therapies.

Material Science

The unique properties of this compound have also led to its exploration in material science. Its stability and reactivity make it suitable for creating advanced materials with specific functionalities.

Data Table: Comparison of Triazole Derivatives in Material Science

Compound NameApplication AreaKey Properties
This compoundAdvanced CoatingsHigh thermal stability
3-Amino-1H-[1,2,4]triazolePolymer SynthesisEnhanced mechanical properties
3-Methyl-1H-[1,2,4]triazoleDrug Delivery SystemsImproved solubility

Environmental Chemistry

The environmental impact of triazoles has been a subject of study due to their persistence and potential effects on ecosystems. Research is ongoing to assess the degradation pathways and ecological risks associated with compounds like this compound.

Case Study: Environmental Impact Assessment

A comprehensive study analyzed the degradation rates of various triazoles in soil and water systems. Findings indicated that while some derivatives degrade rapidly under aerobic conditions, others may pose long-term environmental risks.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole and analogous compounds:

Compound Name CAS Number Molecular Formula Substituent at 1-Position Molecular Weight (g/mol) Key Applications/Properties References
This compound Not provided C₄H₃Br₂F₂N₃ 2,2-Difluoroethyl ~289.9 (calculated) Potential bioactive agent (inferred) -
3,5-Dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole Not provided C₅H₅Br₂N₃S Thiiran-2-ylmethyl (episulfide group) ~314.9 (calculated) Antifungal, anticonvulsant activities
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole 320424-28-0 C₉H₆Br₂FN₃ 4-Fluorobenzyl 352.96 Lab-scale synthesis
3,5-Dibromo-1-[(1,3-dioxolan-2-yl)methyl]-1H-1,2,4-triazole 1240571-91-8 C₆H₆Br₂N₃O₂ 1,3-Dioxolane-methyl 312.95 Intermediate for functionalized dioxides
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole 1240574-12-2 C₁₀H₅Br₂F₄N₃ 4-Fluoro-2-(trifluoromethyl)benzyl 402.97 Specialty chemical (research use)
Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate Not provided C₆H₆Br₂N₃O₂ Ethyl acetate-linked methyl group 312.95 Lab reagent, ester derivative

Key Observations :

  • Thiiran-containing analogs (e.g., from ) exhibit sulfur-based reactivity, enabling thiazoloazole formation .
  • Molecular Weight : Fluorinated benzyl derivatives (e.g., CAS 1240574-12-2) have higher molecular weights due to aromatic substituents, which may influence solubility and bioavailability .
  • Biological Activity : The thiiran-methyl derivative demonstrates antifungal and anticonvulsant properties, suggesting that substituent choice directly impacts bioactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Dibromo-1-(2,2-difluoroethyl)-1H-triazole typically follows a two-step approach:

  • Step 1: Bromination of 1H-1,2,4-triazole to form 3,5-dibromo-1H-1,2,4-triazole.
  • Step 2: Alkylation of the N1-position of 3,5-dibromo-1H-1,2,4-triazole with a 2,2-difluoroethyl electrophile.

Preparation of 3,5-Dibromo-1H-1,2,4-triazole

While direct data on 3,5-dibromo-1H-1,2,4-triazole preparation is limited, analogous dibromination on related triazoles (e.g., 4,5-dibromo-2H-1,2,3-triazole) provides insight:

  • Bromination is commonly performed using bromine (Br2) in aqueous media at controlled temperatures (0–50 °C).
  • The reaction is typically stirred overnight to ensure complete substitution at the 3 and 5 positions of the triazole ring.
  • The product is isolated by filtration and purified by recrystallization.

For example, 4,5-dibromo-2H-1,2,3-triazole is prepared with 95% yield by reacting 2H-1,2,3-triazole with bromine in water at 50 °C overnight.

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The key step to introduce the 2,2-difluoroethyl group at the N1-position involves alkylation under basic conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the triazole N1-H.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred.
  • Alkylating agent: A 2,2-difluoroethyl halide or sulfonate ester (e.g., 2,2-difluoroethyl methanesulfonate) is added dropwise.
  • Temperature: The reaction is performed at 0–40 °C initially, then stirred at room temperature or slightly elevated temperature (up to 40 °C) overnight.
  • Workup: The reaction mixture is diluted with ethyl acetate and water, followed by extraction, drying, and purification by column chromatography.

Representative Experimental Data

Parameter Details
Starting material 3,5-Dibromo-1H-1,2,4-triazole (500 mg, 2.2 mmol)
Base Sodium hydride (55% dispersion in mineral oil, 106 mg, 2.64 mmol)
Solvent DMF (32 mL)
Alkylating agent 2,2-Difluoroethyl methanesulfonate (approx. 5.3 mmol)
Temperature Initial 0–5 °C for base addition, then room temperature for alkylation
Reaction time 15 hours
Workup Extraction with ethyl acetate and water, drying over sodium sulfate
Purification Silica gel column chromatography (ethyl acetate/n-heptane gradient)
Yield 58%
Product form Colorless oil
Characterization 1H NMR (CDCl3, 300 MHz): signals consistent with alkylated triazole; MS (ES+) m/z ~286

This procedure is adapted from related alkylation reactions of 3,5-dibromo-1H-1,2,4-triazole derivatives.

Alternative Alkylation Conditions

  • Using potassium carbonate as base in DMF at elevated temperature (up to 120 °C) in a sealed tube under inert atmosphere (argon) has also been reported for alkylation with different alkyl halides, achieving yields around 94.6%.
  • Sodium hydride-mediated alkylation at room temperature or slightly elevated temperature (40 °C) overnight is commonly preferred for better control and yield.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Bromination Br2 in water, 0–50 °C, overnight ~90-95 Produces 3,5-dibromo-1H-1,2,4-triazole
Alkylation (Method 1) NaH, DMF, 0–5 °C then RT, 2,2-difluoroethyl mesylate 58 Column chromatography purification
Alkylation (Method 2) K2CO3, DMF, 120 °C, sealed tube, inert atmosphere 94.6 Higher temperature, sealed system

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve signals for bromine-coupled protons and the difluoroethyl group (e.g., CF₂CH₂ splitting patterns) .
    • FT-IR : Identify triazole ring vibrations (C=N stretch ~1520–1580 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. The difluoroethyl group may introduce disorder; use restraints for fluorine positions .

How can researchers address low yields in bromination or alkylation steps during synthesis?

Advanced Research Question
Low yields often arise from competing side reactions or steric hindrance. Mitigation strategies include:

  • Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) for selective bromination .
  • Alkylation : Switch to phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (H₂O/CH₂Cl₂) to enhance reactivity of the triazole anion .
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from di- or tri-substituted byproducts .

What challenges arise in crystallographic analysis due to the difluoroethyl substituent, and how are they resolved?

Advanced Research Question
The 2,2-difluoroethyl group can cause:

  • Disordered Fluorine Atoms : Use SHELXL’s PART and ISOR commands to refine disordered positions .
  • Weak Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1) at 4°C. For twinned crystals, apply TWIN/BASF commands in SHELX .
  • Validation : Cross-check C-F bond distances (1.32–1.38 Å) and angles (108–112°) against DFT-optimized models .

How can contradictions in biological activity data (e.g., antifungal vs. cytotoxic effects) be systematically resolved?

Advanced Research Question
Contradictions often stem from assay conditions or substituent effects. Methodological solutions include:

  • Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) in standardized fungal (e.g., Candida albicans) and mammalian cell lines (e.g., HEK293) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,5-dibromo-1-methyl-triazole) to isolate the role of the difluoroethyl group in membrane permeability .
  • Mechanistic Studies : Use fluorescent probes (e.g., DiOC₆) to assess mitochondrial disruption vs. ergosterol biosynthesis inhibition .

What computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for SN2 alkylation or Huisgen cycloadditions .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., triazole C-5 position) to predict sites for nucleophilic attack .
  • MD Simulations : Simulate solvation effects in DMSO or ethanol to assess steric accessibility of the difluoroethyl group .

How does tautomerism influence the regioselectivity of alkylation or metal coordination in this compound?

Advanced Research Question
The 1H-[1,2,4]triazole core exists in tautomeric equilibrium (1H ↔ 2H), affecting reactivity:

  • Alkylation : Use ¹⁵N-labeled NMR to confirm alkylation occurs preferentially at N-1 due to tautomer stabilization in DMSO .
  • Metal Coordination : Test with Pd(II) or Cu(I) salts; the 2,2-difluoroethyl group’s electron-withdrawing nature enhances binding at N-4 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

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